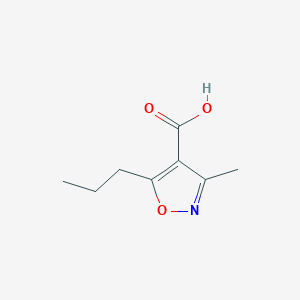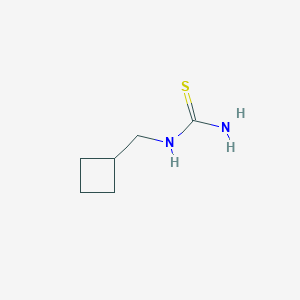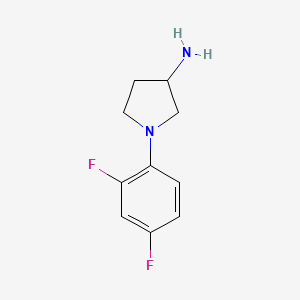
4-ヒドロキシ-2-フェニル-6-(トリフルオロメチル)ピリミジン
概要
説明
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a biochemical used for proteomics research . It is a pyrimidine derivative and a heterocyclic building block . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is represented by the SMILES string: C1=CC=C(C=C1)C2=NC(=O)C=C(N2)C(F)(F)F . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .科学的研究の応用
ヘテロ環式ビルディングブロック
この化合物は、化学合成におけるヘテロ環式ビルディングブロックとして役立ちます。 これは、10-[3-(6-トリフルオロメチル-ピリミジン-4-イルオキシ)-プロポキシ]-(20 S)-カンプトテシンなどの複雑な分子の合成に使用できます。これは、医薬品化学における潜在的な用途があります。 .
抗炎症研究
トリフルオロメチル基を含むピリミジン誘導体は、抗炎症作用について研究されています。 詳細な構造活性相関(SAR)分析は、抗炎症活性を高め、毒性を最小限に抑えた新規ピリミジンアナログの合成のためのヒントを提供します。 .
抗腫瘍活性
トリフルオロメチル含有多置換ピリミジン誘導体は、より効果的な抗腫瘍薬を求めて設計・合成されています。 これらの化合物のさまざまなヒト腫瘍細胞株に対する増殖抑制活性が評価されており、がん研究における可能性を示しています。 .
Safety and Hazards
作用機序
Target of Action
It is known that pyrimidine derivatives have been used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
It is suggested that pyrimidine derivatives may exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It is suggested that pyrimidine derivatives may inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is suggested that pyrimidine derivatives may exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
It is suggested that personal protective equipment/face protection should be worn and adequate ventilation should be ensured when handling the compound .
生化学分析
Biochemical Properties
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is known to participate in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Cellular Effects
The effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver. This distribution pattern is important for understanding its pharmacological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCGWAIODOUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354751 | |
| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158715-14-1 | |
| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)




